4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898783-02-3
VCID: VC2290747
InChI: InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
SMILES: C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Molecular Formula: C18H17BrFNOS
Molecular Weight: 394.3 g/mol

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone

CAS No.: 898783-02-3

Cat. No.: VC2290747

Molecular Formula: C18H17BrFNOS

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone - 898783-02-3

Specification

CAS No. 898783-02-3
Molecular Formula C18H17BrFNOS
Molecular Weight 394.3 g/mol
IUPAC Name (4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Standard InChI Key HWQZUIOMSMUZRH-UHFFFAOYSA-N
SMILES C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Canonical SMILES C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F

Introduction

Chemical Identity and Structure

Chemical Identification

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone is a synthetic organic compound with specific structural features that distinguish it from related benzophenone derivatives. The compound has several identifiers that are universally recognized in chemical databases and research literature. The table below summarizes key identification parameters for this compound:

ParameterValue
PubChem CID24724532
CAS Registry Number898783-02-3
Molecular FormulaC₁₈H₁₇BrFNOS
Molecular Weight394.3 g/mol
InChIKeyHWQZUIOMSMUZRH-UHFFFAOYSA-N

The compound was first registered in PubChem on February 29, 2008, with the most recent modification to its entry occurring on April 5, 2025 .

Structural Characteristics

The molecular structure of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone consists of two benzene rings connected by a carbonyl (C=O) group, forming the basic benzophenone scaffold. The compound features several key structural elements that define its chemical identity:

  • A bromine atom at the para (4) position of one phenyl ring

  • A fluorine atom at the ortho (2) position of the same phenyl ring

  • A thiomorpholinomethyl group at the para (4') position of the second phenyl ring

The full IUPAC name of the compound is (4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone, which systematically describes its structure . The thiomorpholine ring contributes a sulfur atom and a nitrogen atom to the structure, which may play significant roles in the compound's chemical behavior and potential biological activities.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone is determined by its functional groups and electronic structure. Key reactive centers in this molecule include:

  • The carbonyl group, which can undergo nucleophilic addition reactions

  • The halogen substituents (bromine and fluorine), which may participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions

  • The thiomorpholine nitrogen, which possesses basic properties and can act as a nucleophile in various reactions

These reactive centers make the compound potentially useful in organic synthesis and provide sites for further chemical modifications. The combination of electron-withdrawing halogens and the electron-donating thiomorpholine group creates an electronically diverse molecule with regions of varying reactivity.

Analytical Methods and Characterization

Spectroscopic Identification

Spectroscopic techniques are essential for confirming the structure and purity of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone. The compound can be characterized using various analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would show characteristic signals for aromatic protons, methylene groups, and the thiomorpholine ring protons.

  • Infrared (IR) spectroscopy: Would display characteristic absorption bands for the carbonyl group, aromatic C-H stretching, and C-halogen bonds.

  • Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation patterns consistent with the structure.

  • X-ray crystallography: Could provide definitive three-dimensional structural information if suitable crystals are obtained .

The compound's InChI (International Chemical Identifier) representation provides a standardized way to encode its structure for database searches and information exchange: InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 .

Related Compounds and Structural Analogs

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone belongs to a family of related benzophenone derivatives with varying substituent patterns. Notable structural analogs include:

  • 4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone (CAS: 898763-52-5): This compound differs in the position of the thiomorpholinomethyl group, which is at the meta (3') position rather than the para (4') position .

Understanding the structural relationships between these compounds is important for structure-activity relationship studies and for predicting potential applications or properties based on those of similar compounds.

Structure-Property Relationships

Understanding the relationship between the structure of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone and its properties is essential for predicting its behavior and potential applications. Key structure-property considerations include:

These structure-property relationships provide a framework for understanding how structural modifications might alter the compound's physical, chemical, and biological properties.

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